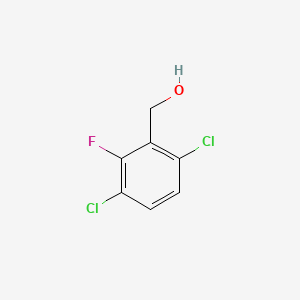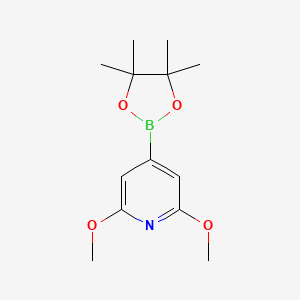
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Descripción general
Descripción
“2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO4 . It’s a member of the pyridine family, which are heterocyclic aromatic compounds. Pyridines are important in the field of natural products, medicines, and as catalysts .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups at the 2nd and 6th positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group at the 4th position . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .
Aplicaciones Científicas De Investigación
-
Borylation of Alkylbenzenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result is the formation of pinacol benzyl boronate, a compound with potential applications in various chemical reactions .
-
Hydroboration of Alkynes and Alkenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is carried out in the presence of transition metal catalysts .
- Results : The outcome of this reaction is the formation of boronates, which are useful intermediates in organic synthesis .
-
Synthesis of Novel Copolymers
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The result is the formation of novel copolymers with potential applications in various fields .
-
Coupling with Aryl Iodides
-
Asymmetric Hydroboration of 1,3-Enynes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for asymmetric hydroboration of 1,3-enynes .
- Method : This reaction is carried out to form chiral allenyl boronates .
- Results : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
-
Synthesis of Benzothiadiazole and Electron-rich Arene Units
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The result is the formation of novel copolymers with potential applications in various fields .
-
Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result is the formation of pinacol benzyl boronate, a compound with potential applications in various chemical reactions .
-
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is carried out in the presence of transition metal catalysts .
- Results : The outcome of this reaction is the formation of boronates, which are useful intermediates in organic synthesis .
-
Coupling with Aryl Iodides
Propiedades
IUPAC Name |
2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)15-11(8-9)17-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSPPKGLDZTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675047 | |
| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1150561-54-8 | |
| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



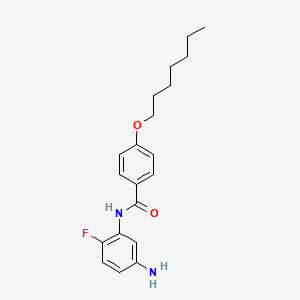
![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)


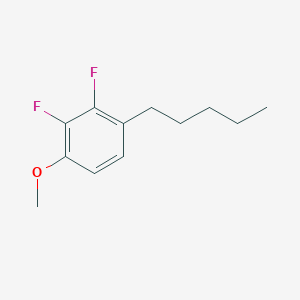
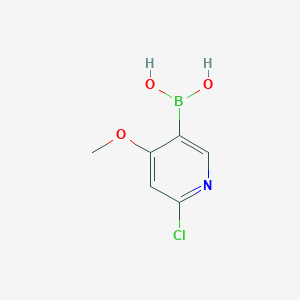
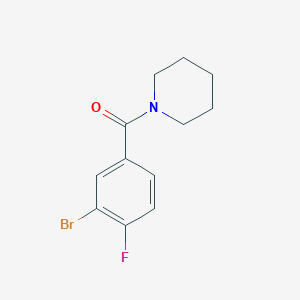
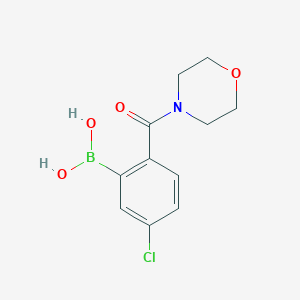
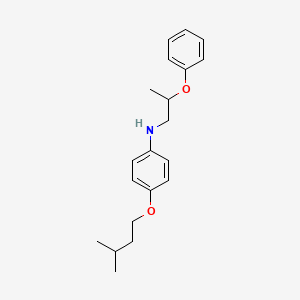
![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)

